molecular formula C11H21ClO2 B14384207 3-Chloropropyl octanoate CAS No. 88606-70-6

3-Chloropropyl octanoate

Cat. No.: B14384207
CAS No.: 88606-70-6
M. Wt: 220.73 g/mol
InChI Key: PEVLZFLWQKFZLP-UHFFFAOYSA-N
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Description

3-Chloropropyl octanoate is an ester compound formed by the reaction of octanoic acid (a medium-chain fatty acid) with 3-chloropropanol. Structurally, it consists of an octanoate group (CH₃(CH₂)₆COO−) linked to a 3-chloropropyl chain (ClCH₂CH₂CH₂−).

The chlorine substituent on the propyl chain likely influences its chemical reactivity (e.g., nucleophilic substitution) and physical characteristics (e.g., boiling point, solubility) compared to non-halogenated analogs. For instance, the electron-withdrawing chlorine atom may enhance the electrophilicity of adjacent carbons, making the compound more reactive in alkylation or cross-coupling reactions.

Properties

CAS No.

88606-70-6

Molecular Formula

C11H21ClO2

Molecular Weight

220.73 g/mol

IUPAC Name

3-chloropropyl octanoate

InChI

InChI=1S/C11H21ClO2/c1-2-3-4-5-6-8-11(13)14-10-7-9-12/h2-10H2,1H3

InChI Key

PEVLZFLWQKFZLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloropropyl octanoate typically involves the esterification reaction between 3-chloropropanol and octanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of 3-chloropropyl octanoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality 3-chloropropyl octanoate .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropropyl octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Various esters or alcohols depending on the nucleophile used.

    Hydrolysis: 3-chloropropanol and octanoic acid.

    Reduction: 3-chloropropanol.

Mechanism of Action

The mechanism of action of 3-chloropropyl octanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 3-chloropropanol and octanoic acid. These products can then participate in further biochemical reactions. The ester group can also be involved in nucleophilic substitution reactions, leading to the formation of different compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-chloropropyl octanoate, we compare it to structurally and functionally related esters, including propyl octanoate, 3-phenylpropyl octanoate, ethyl octanoate, and 3-chloropropyl thioacetate. Key differences in molecular structure, applications, and safety are summarized below:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight CAS Number Key Functional Groups Industrial Applications Safety Notes
3-Chloropropyl octanoate C₁₁H₂₁ClO₂ 220.73 (calc.) Not available Chlorinated propyl, ester Hypothesized: Synthetic intermediate Limited data; assume toxicity concerns due to Cl
Propyl octanoate C₁₁H₂₂O₂ 186.29 624-13-5 Propyl, ester Flavor/fragrance agent No significant hazards reported
3-Phenylpropyl octanoate C₁₇H₂₆O₂ 274.39 CID 109639 Phenylpropyl, ester Not specified; potential aroma compound Structural analog to ethyl octanoate
Ethyl octanoate C₁₀H₂₀O₂ 172.27 106-32-1 Ethyl, ester Food/cosmetic additive (fruity aroma) Widely used; low toxicity
3-Chloropropyl thioacetate C₅H₉ClOS 152.64 13012-54-9 Chlorinated propyl, thioester Organic synthesis (thiol protection) Requires PPE; corrosive

Structural and Reactivity Differences

  • Chlorinated vs. For example, ethyl octanoate—a non-chlorinated ester—is stable in hydroalcoholic solutions up to 500 µg/L , whereas chlorinated analogs may degrade faster under acidic/basic conditions.
  • Aromatic vs. Aliphatic Substituents: 3-Phenylpropyl octanoate’s phenyl group enhances lipophilicity and UV absorbance, making it suitable for analytical detection via mass spectrometry . In contrast, 3-chloropropyl octanoate’s aliphatic chain may prioritize reactivity over sensory properties.
  • Thioester vs. Oxygen Ester : 3-Chloropropyl thioacetate replaces the ester oxygen with sulfur, increasing nucleophilicity and susceptibility to oxidation. This property is exploited in thiol-protecting strategies in organic chemistry .

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